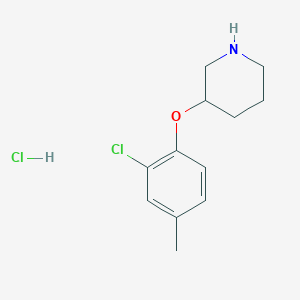

![molecular formula C12H16Cl2N2O3 B1424631 4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1220032-98-3](/img/structure/B1424631.png)

4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride

Overview

Description

4-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride (4-CNPMP) is an organic compound with a wide range of applications in the field of organic chemistry. It is a derivative of piperidine, a cyclic amine, and has been used extensively in the synthesis of pharmaceuticals and other organic compounds. 4-CNPMP is a versatile compound, which can be used for a variety of purposes, such as in the synthesis of peptides, in the preparation of biologically active compounds, and in the production of pharmaceuticals.

Scientific Research Applications

Pharmacological Activities of Piperidine Derivatives

Piperidine derivatives, including compounds structurally related to the one of interest, are reported to exhibit a variety of pharmacological activities. For instance, they have been investigated for their aspartic protease inhibitory activity, which is relevant in the context of treating diseases such as malaria caused by Plasmodium falciparum. One study highlighted the synthesis and evaluation of nitrophenacyl derivatives of N-methyl-4-hydroxy piperidine, demonstrating significant inhibitory effects against plasmepsin-II, an aspartic protease from Plasmodium falciparum (Saify et al., 2011). This suggests that compounds with nitro-substituted phenoxy groups attached to a piperidine ring, similar to the one , could have potential applications in the development of antimalarial therapies.

Antioxidant and Polymerization Mediators

Some piperidine and pyrrolidine nitroxyl radicals, which share a functional resemblance with the compound of interest through their piperidine core, have been widely recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and mediators in polymerization processes. A study aimed to develop various functional nitroxyl radicals, focusing on stability and reactivity, particularly in the context of reducing agents like AsA (ascorbic acid). This research indicates the versatility of piperidine derivatives in both medical and industrial applications, highlighting their potential as antioxidants and polymerization mediators (Kinoshita et al., 2009).

Inhibition of Corrosion

In the field of materials science, piperidine derivatives have been evaluated for their efficacy as corrosion inhibitors on metal surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to study the adsorption and inhibition properties of certain piperidine derivatives on iron, suggesting that the structural elements of these compounds contribute significantly to their protective capabilities against corrosion. This work underlines the potential application of piperidine derivatives in enhancing the durability and lifespan of metal components in various industrial settings (Kaya et al., 2016).

properties

IUPAC Name |

4-[(4-chloro-2-nitrophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3.ClH/c13-10-1-2-12(11(7-10)15(16)17)18-8-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFBBATVTHNOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424550.png)

![2-{2-[(3-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424556.png)

![2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424558.png)

![4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424559.png)

![4-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424560.png)

![3-[(2-Methoxy-4-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424562.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)

![4-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424566.png)

![3-[2-Chloro-4-(tert-pentyl)phenoxy]piperidine hydrochloride](/img/structure/B1424567.png)

![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)

![Methyl 3-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424569.png)

![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)

![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)